

Application Notes and Protocols for Preclinical Evaluation of Eribulin and Immunotherapy Combinations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Eribulin*

Cat. No.: B193375

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eribulin mesylate, a synthetic analog of the marine natural product halichondrin B, is a microtubule dynamics inhibitor with a unique mechanism of action. Beyond its cytotoxic effects, emerging preclinical evidence has highlighted its role in modulating the tumor microenvironment, making it a promising candidate for combination therapies with immune checkpoint inhibitors.^{[1][2][3]} **Eribulin** has been shown to induce vascular remodeling, leading to increased tumor perfusion and reduced hypoxia, and to reverse the epithelial-to-mesenchymal transition (EMT), a process associated with metastasis and drug resistance.^{[3][4][5][6][7][8]}

These non-mitotic activities of **Eribulin** create a more favorable tumor microenvironment for immune-mediated anti-tumor responses. Notably, **Eribulin** has been demonstrated to activate the cGAS-STING (Cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway through the cytoplasmic accumulation of mitochondrial DNA.^{[4][5][7]} This activation of innate immunity can lead to the production of type I interferons and subsequent adaptive immune responses, providing a strong rationale for its combination with immunotherapies such as anti-PD-1/PD-L1 antibodies.

This document provides detailed application notes and experimental protocols for the preclinical evaluation of **Eribulin** in combination with immunotherapy, focusing on widely used breast cancer models.

Data Presentation

Table 1: In Vivo Antitumor Activity of Eribulin in Combination with Anti-PD-1 Antibody

Preclinical Model	Treatment Group	Tumor Growth Inhibition (%)	Complete Response Rate (%)	Key Immune Cell Changes	Reference
Pgp-KO KLN205 (syngeneic mouse non-small cell lung cancer)	Eribulin-Liposomal Formulation (ERI-LF) (1mg/kg) + Anti-PD-1 Ab (200 µg/head)	Significantly stronger than monotherapy	Not Reported	Increased intratumoral microvascular density	[9]
4T1 (syngeneic mouse breast cancer)	Eribulin (1 mg/kg) + Anti-PD-1 mAb	Significantly boosted antitumor activity compared to monotherapy	Not Reported	Increased T-cell activation	[10]
CT26 (syngeneic mouse colon cancer)	Eribulin-Liposomal Formulation (0.3 mg/kg) + Anti-PD-1 Ab	Not Reported	75%	Increased T cells, CD4+ T cells, CD8+ T cells, GzmB+CD8+ T cells, NK cells, and GzmB+ NK cells	[11]

Table 2: Recommended Dosing for Eribulin and Anti-PD-1 Antibodies in Preclinical Mouse Models

Agent	Dose Range	Route of Administration	Dosing Schedule	Reference
Eribulin Mesylate	0.1 - 1.5 mg/kg	Intravenous (i.v.) or Intraperitoneal (i.p.)	q4d x 3, q7d x 2, q2d x 3	[12][13]
Anti-mouse PD-1 Antibody (clone RMP1-14 or 29F.1A12)	100 - 500 µg/mouse	Intraperitoneal (i.p.)	Every 3-4 days	[14][15][16]
Anti-mouse PD-1 Antibody (clone 4H2)	20 mg/kg	Intraperitoneal (i.p.)	Three times per week	[17]

Experimental Protocols

Protocol 1: Establishment of a Syngeneic Orthotopic Mammary Fat Pad Tumor Model (4T1)

This protocol describes the orthotopic implantation of 4T1 murine breast cancer cells into the mammary fat pad of BALB/c mice, creating a model that closely mimics human breast cancer progression and metastasis.[11][18][19]

Materials:

- 4T1 murine breast cancer cell line
- Complete RPMI-1640 medium (with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA (0.25%)
- Matrigel® Basement Membrane Matrix (optional)

- Female BALB/c mice (6-8 weeks old)
- 1 mL tuberculin syringes with 26-gauge needles
- Anesthetic (e.g., isoflurane)
- Hair clippers
- 70% ethanol and povidone-iodine for sterilization

Procedure:

- Cell Culture: Culture 4T1 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
- Cell Preparation:
 - When cells reach 70-80% confluence, wash with PBS and detach using Trypsin-EDTA.
 - Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
 - Wash the cell pellet twice with sterile PBS.
 - Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1×10^6 cells/100 μ L. Keep the cell suspension on ice.
- Tumor Cell Implantation:
 - Anesthetize the mouse using isoflurane.
 - Shave the fur around the fourth inguinal mammary fat pad.
 - Sterilize the injection site with 70% ethanol followed by povidone-iodine.
 - Gently pinch the skin over the mammary fat pad and insert the needle (26-gauge) into the center of the fat pad.
 - Slowly inject 100 μ L of the cell suspension (1×10^5 cells).

- Withdraw the needle and monitor the mouse until it recovers from anesthesia.
- Tumor Growth Monitoring:
 - Palpate for tumors starting 5-7 days post-implantation.
 - Measure tumor dimensions (length and width) with calipers every 2-3 days.
 - Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
 - Mice are typically ready for treatment when tumors reach a volume of 100-150 mm³.

Protocol 2: Establishment of a Human Xenograft Orthotopic Mammary Fat Pad Tumor Model (MDA-MB-231)

This protocol details the implantation of the triple-negative breast cancer cell line MDA-MB-231 into the mammary fat pad of immunodeficient mice.

Materials:

- MDA-MB-231 human breast cancer cell line
- Complete DMEM medium (with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA (0.25%)
- Matrigel® Basement Membrane Matrix
- Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude, 6-8 weeks old)
- 1 mL tuberculin syringes with 27-gauge needles
- Anesthetic (e.g., isoflurane)
- Hair clippers

- 70% ethanol and povidone-iodine for sterilization

Procedure:

- Cell Culture: Culture MDA-MB-231 cells in complete DMEM medium.
- Cell Preparation: Follow the same procedure as for 4T1 cells, resuspending the final cell pellet in a 1:1 mixture of serum-free DMEM and Matrigel at a concentration of 2.5×10^7 cells/mL.[20]
- Tumor Cell Implantation:
 - Anesthetize and prepare the mouse as described in Protocol 1.
 - Inject 100 μ L of the cell suspension (2.5×10^6 cells) into the fourth inguinal mammary fat pad.[20]
- Tumor Growth Monitoring: Monitor tumor growth as described in Protocol 1. Tumors may take longer to become palpable compared to the 4T1 model.

Protocol 3: In Vivo Administration of Eribulin and Anti-PD-1 Antibody

This protocol outlines the administration of **Eribulin** and an anti-PD-1 antibody in tumor-bearing mice.

Materials:

- **Eribulin** mesylate solution
- Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
- Sterile PBS or 0.9% saline for dilution
- Syringes and needles for injection (e.g., 27-gauge for i.v., 25-gauge for i.p.)

Procedure:

- Preparation of Dosing Solutions:
 - Dilute **Eribulin** mesylate to the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 20g mouse) with sterile saline.
 - Dilute the anti-PD-1 antibody to the desired concentration (e.g., 1 mg/mL for a 200 µg dose per mouse) with sterile PBS.
- Administration Schedule:
 - **Eribulin**: Administer intravenously (tail vein) or intraperitoneally at a dose of 1 mg/kg once a week.[\[6\]](#)
 - Anti-PD-1 Antibody: Administer intraperitoneally at a dose of 200 µg per mouse three times a week on alternating days.[\[14\]](#)
 - Combination Therapy: Administer both agents according to their respective schedules. It is common to start immunotherapy a few days after the initial chemotherapy dose to allow for initial tumor cell killing and antigen release.
- Monitoring: Monitor mice for signs of toxicity, including weight loss, changes in behavior, and injection site reactions.

Protocol 4: Immunohistochemical Staining for CD31 in Tumor Tissue

This protocol describes the detection of the endothelial cell marker CD31 (PECAM-1) in formalin-fixed, paraffin-embedded tumor sections to assess microvessel density.[\[2\]](#)[\[9\]](#)[\[13\]](#)

Materials:

- Formalin-fixed, paraffin-embedded tumor tissue sections (5 µm) on charged slides
- Xylene and graded ethanol series for deparaffinization and rehydration
- Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
- Hydrogen peroxide (3%) for quenching endogenous peroxidase

- Blocking buffer (e.g., 10% normal goat serum in PBS)
- Primary antibody: Rabbit anti-mouse CD31 (e.g., Abcam ab28364)
- Secondary antibody: HRP-conjugated goat anti-rabbit IgG
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin for counterstaining
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Bake slides at 60°C for 30 minutes.
 - Deparaffinize in xylene (2 x 5 minutes).
 - Rehydrate through graded alcohols (100%, 95%, 70% ethanol, 2 minutes each) and finally in distilled water.
- Antigen Retrieval:
 - Immerse slides in antigen retrieval solution and heat in a pressure cooker or water bath at 95-100°C for 20 minutes.
 - Allow slides to cool to room temperature.
- Staining:
 - Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
 - Wash with PBS (3 x 5 minutes).
 - Block non-specific binding with blocking buffer for 1 hour at room temperature.

- Incubate with the primary anti-CD31 antibody (diluted in blocking buffer, e.g., 1:100) overnight at 4°C.
- Wash with PBS (3 x 5 minutes).
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash with PBS (3 x 5 minutes).
- Detection and Counterstaining:
 - Develop the signal with DAB substrate according to the manufacturer's instructions.
 - Rinse with distilled water.
 - Counterstain with hematoxylin.
 - Dehydrate through graded alcohols and clear in xylene.
 - Mount with a coverslip using mounting medium.
- Analysis: Examine slides under a microscope. CD31-positive structures represent blood vessels. Microvessel density can be quantified by counting the number of vessels per high-power field.

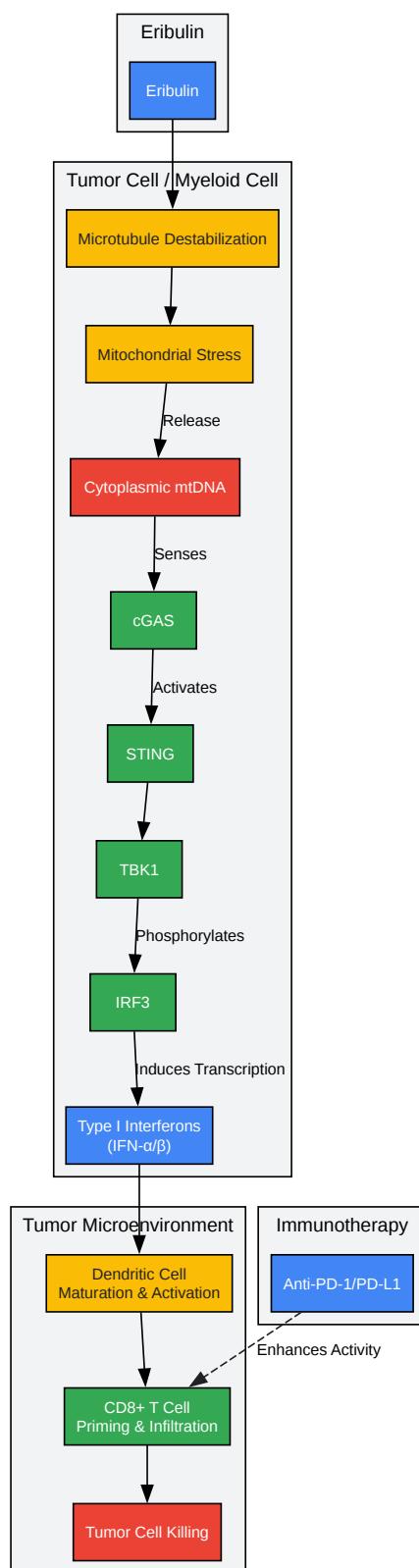
Protocol 5: Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol provides a general framework for isolating and analyzing TILs from fresh tumor tissue.[\[10\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Materials:

- Fresh tumor tissue
- RPMI-1640 medium
- Collagenase IV and DNase I

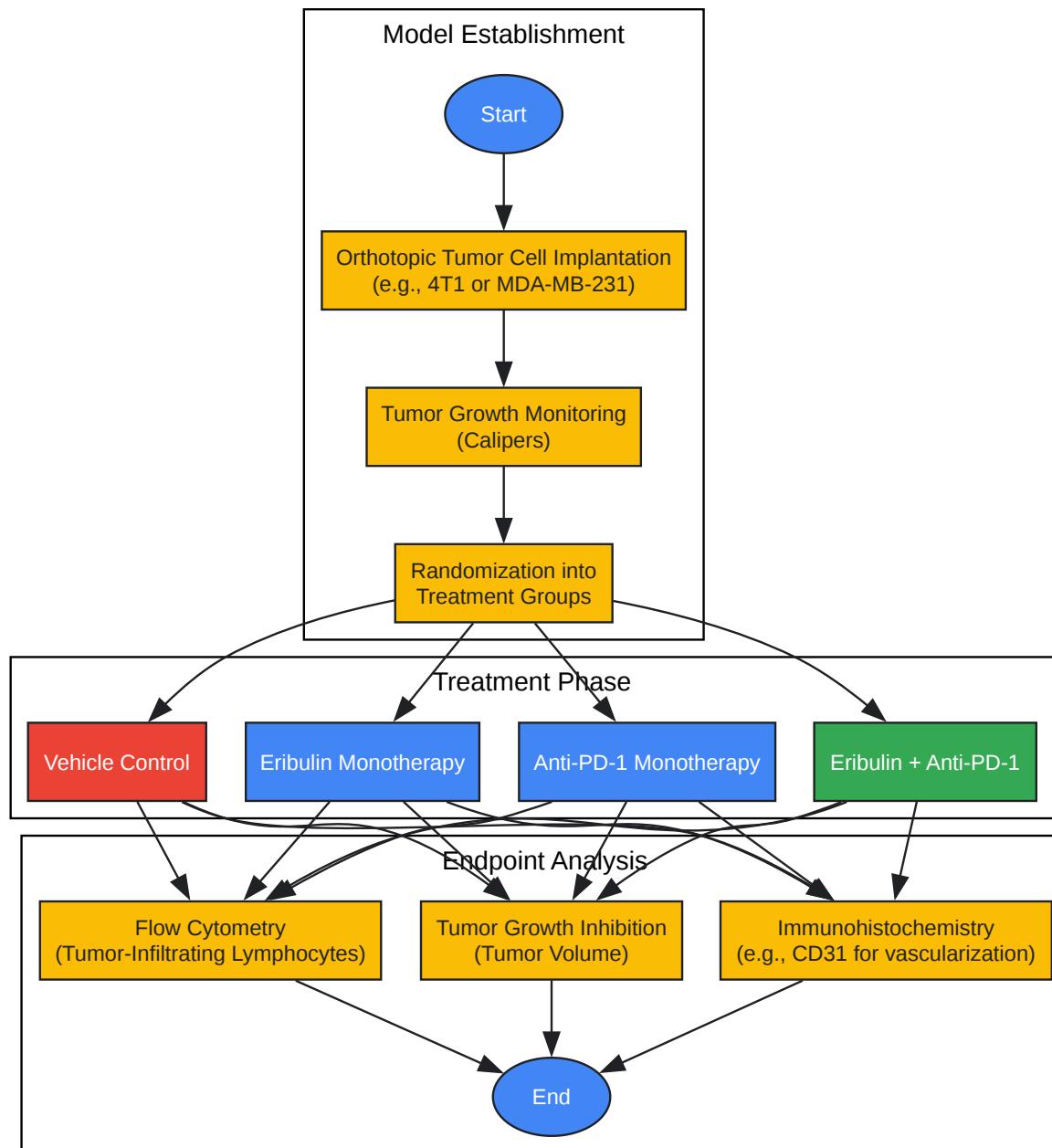
- Fetal Bovine Serum (FBS)
- 70 μ m cell strainer
- Red blood cell lysis buffer (ACK buffer)
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fc block (anti-CD16/32)
- Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, Gr-1, F4/80)
- Viability dye (e.g., DAPI, Propidium Iodide)
- Flow cytometer


Procedure:

- Tumor Dissociation:
 - Mince the tumor tissue into small pieces in a petri dish containing RPMI-1640.
 - Transfer the minced tissue to a tube containing an enzymatic digestion cocktail (e.g., RPMI with Collagenase IV and DNase I).
 - Incubate at 37°C for 30-60 minutes with gentle agitation.
 - Neutralize the enzymes with RPMI containing 10% FBS.
 - Pass the cell suspension through a 70 μ m cell strainer to obtain a single-cell suspension.
- Cell Preparation:
 - Centrifuge the cell suspension at 300 x g for 5 minutes.
 - If necessary, lyse red blood cells with ACK buffer.
 - Wash the cells with FACS buffer.

- Count the viable cells using a hemocytometer and trypan blue exclusion.
- Antibody Staining:
 - Resuspend the cells in FACS buffer at a concentration of 1-10 x 10⁶ cells/100 µL.
 - Block Fc receptors by incubating with Fc block for 10-15 minutes on ice.
 - Add the cocktail of fluorescently conjugated antibodies and incubate for 30 minutes on ice in the dark.
 - Wash the cells twice with FACS buffer.
- Flow Cytometry Analysis:
 - Resuspend the cells in FACS buffer containing a viability dye.
 - Acquire the data on a flow cytometer.
 - Analyze the data using appropriate software to quantify different immune cell populations within the CD45+ leukocyte gate.

Mandatory Visualizations


Signaling Pathway

[Click to download full resolution via product page](#)

Caption: **Eribulin's immunomodulatory mechanism via the cGAS-STING pathway.**

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Preclinical experimental workflow for evaluating **Eribulin** and immunotherapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Microtubule Destabilizer Eribulin Synergizes with STING Agonists to Promote Antitumor Efficacy in Triple-Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.6. CD31 immunohistochemistry staining [bio-protocol.org]
- 3. Xenograft mouse model in vivo study and tumor tissue analysis [bio-protocol.org]
- 4. Eribulin Activates the cGAS-STING Pathway via the Cytoplasmic Accumulation of Mitochondrial DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eribulin Activates the cGAS-STING Pathway via the Cytoplasmic Accumulation of Mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eisaimedicalinformation.com [eisaimedicalinformation.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. urmc.rochester.edu [urmc.rochester.edu]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. ichor.bio [ichor.bio]
- 16. ichor.bio [ichor.bio]
- 17. Anti-PD-1 antibody decreases tumour-infiltrating regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Breast cancer: 4T1 Syngeneic Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]

- 19. Mouse Models for Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Video: Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer [jove.com]
- 22. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Preclinical Evaluation of Eribulin and Immunotherapy Combinations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b193375#preclinical-models-for-eribulin-and-immunotherapy-combinations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com